Methyl 2-furoate, also known as methyl furan-2-carboxylate, is an organic compound with the molecular formula and a molecular weight of approximately 126.11 g/mol. It is classified as a carboxylic ester and is structurally related to 2-furoic acid. The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and a carboxylate functional group, making it an important intermediate in organic synthesis and various
Methyl 2-furoate is considered a flammable liquid with a moderate flash point. It is recommended to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting.
While research on methyl 2-furoate is ongoing, there are areas where more information is needed. These include:
Methyl 2-furoate exhibits biological activity that has been explored in various studies. It has been reported in the context of natural products, particularly within species such as Actinidia chinensis (kiwifruit), indicating potential roles in flavor or fragrance profiles . Additionally, its derivatives and related compounds have shown antimicrobial properties, which may be relevant for pharmaceutical applications.
Several methods exist for synthesizing methyl 2-furoate:
Methyl 2-furoate has diverse applications:
Interaction studies involving methyl 2-furoate focus on its behavior in various chemical environments. Kinetic modeling has been conducted to understand its pyrolysis, which is crucial for optimizing combustion processes in biodiesel applications. These studies provide insights into how methyl 2-furoate interacts with other compounds during thermal decomposition .
Methyl 2-furoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl Furan-3-carboxylate | Similar ester structure | Different position of the carboxylate group |
Ethyl 2-furoate | Ethyl ester instead of methyl | Altered volatility and solubility properties |
Methyl Furan-4-carboxylate | Carboxylate group at position four | Different reactivity and synthesis pathways |
Methyl Thiophene-2-carboxylate | Contains sulfur instead of oxygen | Unique electronic properties affecting reactivity |
Methyl 2-furoate is unique due to its specific position of the carboxyl group on the furan ring, influencing its reactivity and applications compared to other similar compounds. Its role as a versatile intermediate makes it particularly valuable in organic synthesis and industrial applications .
Traditional methods for methyl 2-furoate production primarily involve Fischer esterification of 2-furoic acid with methanol under acidic conditions. For example, sulfuric acid or hydrochloric acid catalyzes the reaction at elevated temperatures (60–100°C), achieving yields up to 95%. However, this method faces challenges in catalyst separation and environmental concerns due to corrosive byproducts.
An alternative route employs 2-furoyl chloride, synthesized via thionyl chloride treatment of 2-furoic acid, followed by methanolysis. This two-step process avoids harsh acids but introduces stoichiometric waste from chloride byproducts.
Furfural, a biomass-derived platform chemical, serves as a sustainable feedstock for methyl 2-furoate production via oxidative esterification. This one-step process combines oxidation and esterification, typically using molecular oxygen or air as oxidants.
Chinese Patent CN109574964A describes a homogeneous cobalt-based catalyst system operating at room temperature and atmospheric pressure. Furfural reacts with methanol in the presence of Co-N-C/MgO, achieving 95% yield under mild conditions. However, ligand costs and catalyst recyclability remain limitations.
Gold nanoparticles supported on Al₂O₃ (Au/Al₂O₃) demonstrate exceptional performance in base-free conditions. At 140°C and 1 MPa O₂, this catalyst achieves 99.8% furfural conversion and ~100% methyl 2-furoate selectivity within 1 hour. Zirconia-supported Au catalysts also show promise, leveraging acidic sites for substrate adsorption and oxygen activation.
Table 1: Comparative Catalytic Systems for Oxidative Esterification
Catalyst | Temp. (°C) | O₂ Pressure | Yield (%) | Selectivity (%) | Reference |
---|---|---|---|---|---|
Co-N-C/MgO | 25 | 0.1 MPa | 95 | 98 | |
Au/Al₂O₃ | 140 | 1 MPa | 99.8 | ~100 | |
ZrO₂-supported Au | 120 | 0.5 MPa | 92 | 95 |
A novel pathway involves cross-ketonization of methyl 2-furoate with carboxylic acids over ZrO₂ catalysts. For instance, reacting methyl 2-furoate with acetic acid at 350°C produces 2-acetylfuran (87% selectivity at 90% conversion). This gas-phase continuous-flow method offers a scalable, solvent-free route to acyl furans, critical in flavor and pharmaceutical industries.
Visible-light-driven oxidative esterification using Pd/g-C₃N₃ catalysts enables room-temperature synthesis. Under 20-W LED irradiation, furfuryl alcohol converts to methyl 2-furoate with 93% yield in 12 hours. This method eliminates thermal energy requirements but faces scalability challenges.
Microwave-assisted tandem reactions bypass solvents and external catalysts. Furfural undergoes oxidation to 2-furoic acid using H₂O₂, followed by esterification with methanol under microwave irradiation, yielding 67.5% methyl 2-furoate. This approach reduces reaction times from hours to minutes.
The construction of heterocyclic frameworks is a cornerstone of organic synthesis, given the prevalence of such motifs in natural products, pharmaceuticals, and functional materials. Methyl 2-furoate serves as a key synthon in the assembly of diverse heterocycles, owing to the electron-rich nature of the furan ring and the electrophilicity of the ester group.
The furan ring in methyl 2-furoate can undergo a variety of transformations, including electrophilic substitution, cycloaddition, and condensation reactions. The ester group at the 2-position enhances the reactivity of the adjacent carbons, facilitating nucleophilic attack and enabling ring-forming processes. For example, methyl 2-furoate has been employed in Diels-Alder reactions with electron-deficient dienophiles to yield fused heterocyclic systems, such as 5-oxofuro[2,3-b]furans [4]. The ester moiety can also participate in condensation reactions with nucleophiles, leading to the formation of lactones and other oxygen-containing heterocycles.
A notable application involves the synthesis of cis-fused 5-oxofuro[2,3-b]furans, where methyl 2-furoate reacts with suitable partners under controlled conditions to generate the desired heterocyclic scaffold [4]. The reaction typically proceeds via initial activation of the ester group, followed by intramolecular cyclization facilitated by the electron-rich furan nucleus.
Another example is the use of methyl 2-furoate in the synthesis of pyran-fused systems, where the ester group acts as a key functional handle for further elaboration. The versatility of methyl 2-furoate in these contexts stems from its ability to undergo regioselective transformations, allowing for precise construction of complex heterocyclic architectures.
Reaction Type | Conditions | Product Type | Yield (%) | Reference |
---|---|---|---|---|
Diels-Alder Cycloaddition | Dienophile, solvent, heat | Fused furan heterocycles | 70–90 | [4] |
Condensation with Amines | Amine, base, solvent, reflux | Lactams, pyrroles | 60–85 | [2] |
Intramolecular Cyclization | Acid/base catalysis, elevated temperature | Furo[2,3-b]furan derivatives | 75–93 | [2] [4] |
Recent studies have demonstrated the utility of methyl 2-furoate in the synthesis of polycyclic heterocycles through tandem cyclization processes. For instance, oxidative cyclization of methyl 2-furoate derivatives has yielded novel oxygen-bridged ring systems with potential biological activity. The mild reaction conditions, high atom economy, and broad substrate scope underscore the compound's value in heterocycle synthesis.
Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring, often exhibiting significant biological activity. The synthesis of these complex molecules frequently requires the introduction of furan or ester functionalities, for which methyl 2-furoate is particularly well-suited.
Methyl 2-furoate serves as a precursor for the assembly of the furan ring system present in many sesquiterpene lactones. Its ester group can be selectively transformed into a lactone via intramolecular cyclization, often following functional group interconversion or coupling with terpenoid fragments. The furan ring can also undergo oxidative transformations to introduce additional oxygen functionalities, further increasing molecular complexity.
A common approach involves the coupling of methyl 2-furoate with terpenoid aldehydes or alcohols, followed by cyclization to form the lactone core. In some cases, the furan ring is retained in the final product, while in others it serves as a masked functionality that is later modified or removed. The versatility of methyl 2-furoate in these transformations is attributed to its stability under a range of reaction conditions and its ability to participate in both nucleophilic and electrophilic processes.
Target Molecule | Key Transformation | Yield (%) | Reference |
---|---|---|---|
Furan-containing lactone | Ester cyclization | 65–88 | [2] |
Oxygenated sesquiterpene | Oxidative functionalization | 70–80 | [2] |
Bioactive derivative | Coupling with terpenoid moiety | 60–85 | [2] |
Recent research has highlighted the efficiency of methyl 2-furoate in the total synthesis of bioactive sesquiterpene lactones. For example, the compound has been used as a starting material in the construction of guaianolide and eudesmanolide frameworks, with reported yields exceeding 80 percent in key steps. The ability to introduce the furan ring at an early stage, followed by selective functionalization, streamlines the synthetic route and enhances overall efficiency.
Acyl furans are valuable intermediates in organic synthesis, serving as precursors to a variety of functionalized molecules. The ketonization of methyl 2-furoate represents a powerful method for generating acyl furan derivatives, leveraging the reactivity of the ester group in the presence of suitable nucleophiles or catalysts.
The ketonization reaction typically involves the nucleophilic attack of an enolate or organometallic reagent on the carbonyl carbon of the ester group in methyl 2-furoate, followed by elimination of methanol to yield the corresponding acyl furan. The process can be catalyzed by acids, bases, or transition metal complexes, depending on the desired selectivity and substrate scope.
Methyl 2-furoate has been employed in the synthesis of a range of acyl furans, including 2-acetylfuran and related derivatives. These compounds are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents. The mild conditions and high yields associated with the ketonization of methyl 2-furoate make it an attractive strategy for acyl furan production.
Nucleophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Sodium enolate | Base, reflux | 2-Acetylfuran | 75–90 | [2] |
Grignard reagent | Ether solvent, low temperature | Acyl furan | 70–85 | [2] |
Organolithium compound | THF, -78°C | Acyl furan | 65–80 | [2] |
Studies have demonstrated that the choice of nucleophile and reaction conditions can significantly influence the regioselectivity and yield of the ketonization process. For instance, the use of soft nucleophiles under mild conditions favors the formation of mono-acylated products, while harsher conditions can lead to over-reaction or decomposition. The development of catalytic protocols for the selective ketonization of methyl 2-furoate continues to be an active area of research, with ongoing efforts focused on improving efficiency and expanding substrate scope.
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